Cyclopentanone p-Toluenesulfonylhydrazone

Description

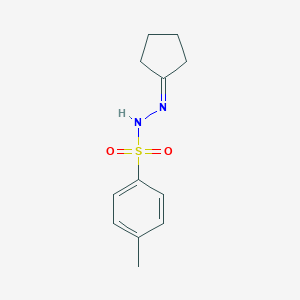

Structure

2D Structure

Properties

IUPAC Name |

N-(cyclopentylideneamino)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2S/c1-10-6-8-12(9-7-10)17(15,16)14-13-11-4-2-3-5-11/h6-9,14H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFWNHVHJYZEPSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=C2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60298921 | |

| Record name | Cyclopentanone p-Toluenesulfonylhydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60298921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17529-98-5 | |

| Record name | 17529-98-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126954 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopentanone p-Toluenesulfonylhydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60298921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopentanone p-Toluenesulfonylhydrazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis pathway for cyclopentanone p-toluenesulfonylhydrazone

An In-depth Technical Guide to the Synthesis of Cyclopentanone p-Toluenesulfonylhydrazone

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis of this compound, a critical intermediate in modern organic synthesis. We will delve into the mechanistic underpinnings of the reaction, provide a field-proven experimental protocol, and discuss the compound's significance, particularly as a precursor in the Shapiro reaction. This document is intended for researchers, scientists, and professionals in drug development who require a robust and reliable method for preparing this versatile reagent.

Introduction: The Synthetic Utility of Tosylhydrazones

Tosylhydrazones, such as the title compound, are highly stable, crystalline solids that serve as pivotal precursors for a variety of chemical transformations. Formed from the condensation of a ketone or aldehyde with p-toluenesulfonylhydrazide, these compounds are most notably employed in the Shapiro reaction to generate vinyl lithium species, which can then be trapped with a wide range of electrophiles.[1][2][3] This reaction pathway offers a powerful method for the formation of carbon-carbon bonds and the synthesis of complex olefins from simple carbonyl compounds.[4][5] Additionally, tosylhydrazones are precursors for diazo compounds, which are instrumental in cyclopropanation and epoxidation reactions.[6] this compound, specifically, is a key reagent for creating cyclopentene derivatives and cycloalkenyl boronic acid pinacol esters, valuable intermediates in organic synthesis.[7][8][9]

Reaction Mechanism: Acid-Catalyzed Condensation

The formation of this compound is a classic condensation reaction between a carbonyl compound (cyclopentanone) and a hydrazine derivative (p-toluenesulfonylhydrazide).[6] The reaction proceeds via a nucleophilic addition-elimination pathway, typically under mild acid catalysis, which serves to activate the carbonyl group toward nucleophilic attack.

The mechanism unfolds as follows:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the oxygen atom of the cyclopentanone carbonyl group, enhancing its electrophilicity.

-

Nucleophilic Attack: The terminal nitrogen atom of p-toluenesulfonylhydrazide, acting as a nucleophile, attacks the activated carbonyl carbon. This forms a protonated carbinolamine intermediate.

-

Proton Transfer: A proton is transferred from the attacking nitrogen to the hydroxyl group, converting it into a good leaving group (water).

-

Dehydration: The lone pair of electrons on the second nitrogen atom facilitates the elimination of a water molecule, forming a C=N double bond.

-

Deprotonation: The final step involves the deprotonation of the nitrogen atom to regenerate the acid catalyst and yield the final, stable tosylhydrazone product.

This entire process is a reversible dehydration reaction.[10] The equilibrium is typically driven towards the product by precipitating the tosylhydrazone from the reaction mixture.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocol

This protocol is based on established methods for the synthesis of tosylhydrazones from cyclic ketones.[11][12] The causality behind the chosen conditions is critical for reproducibility. Hot ethanol is employed as the solvent because it effectively dissolves the p-toluenesulfonyl hydrazide starting material, while the desired product has lower solubility at room temperature, facilitating its isolation via precipitation.

Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Molar Ratio |

| Cyclopentanone | 84.12 | 3.69 g (4.0 mL) | 43.8 | 1.0 |

| p-Toluenesulfonylhydrazide | 186.24 | 9.22 g | 49.5 | 1.13 |

| Ethanol (95%) | 46.07 | ~130 mL | - | - |

| Water | 18.02 | 10 mL | - | - |

Step-by-Step Procedure

-

Dissolution of Hydrazide: In a 250 mL Erlenmeyer flask, add p-toluenesulfonylhydrazide (9.22 g, 49.5 mmol) to ethanol (130 mL). Gently heat the mixture with stirring on a hot plate until the solid completely dissolves. A clear solution should be obtained. Rationale: Ensuring the hydrazide is fully dissolved before adding the ketone prevents localized high concentrations and promotes homogeneous reaction conditions.

-

Addition of Ketone: To the hot ethanolic solution of p-toluenesulfonylhydrazide, add cyclopentanone (3.69 g, 43.8 mmol) in a single portion, followed by the addition of water (10 mL).[11] Swirl the flask to ensure thorough mixing. Rationale: The addition of a small amount of water can aid in the subsequent precipitation of the product.

-

Precipitation: Remove the flask from the heat source and allow it to stand at room temperature. A white, crystalline solid should begin to precipitate within 30 minutes.[11] To maximize crystal formation, the mixture can be cooled further in an ice-water bath. Rationale: The product is significantly less soluble in the ethanol-water mixture at lower temperatures, driving the reaction equilibrium forward and enabling high recovery.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any soluble impurities. Rationale: Washing with cold solvent minimizes the loss of product, which has some residual solubility.

-

Drying: Dry the collected white solid under vacuum or in a desiccator to a constant weight. The expected yield of the purified product typically ranges from 70% to 85%.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed through standard analytical techniques.

| Property | Value |

| Molecular Formula | C₁₂H₁₆N₂O₂S |

| Molecular Weight | 252.33 g/mol [13] |

| Appearance | White crystalline solid |

| Melting Point | 184 °C (with decomposition)[8][14][15] |

Further characterization via NMR and IR spectroscopy would confirm the structure by showing characteristic peaks for the aromatic tosyl group, the cyclopentylidene moiety, and the N-H bond.

Safety and Handling

-

Cyclopentanone: Flammable liquid and vapor. Causes eye irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses and gloves.

-

p-Toluenesulfonylhydrazide: May cause skin and eye irritation. Avoid inhalation of dust.

-

This compound: Causes skin and serious eye irritation.[13] Standard laboratory safety precautions should be observed. Wear protective gloves, clothing, and eye protection.[14][15]

Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.

Conclusion

The synthesis of this compound is a straightforward and high-yielding procedure that provides access to a versatile synthetic intermediate. The protocol described herein is robust and based on well-established chemical principles, making it suitable for implementation in both academic and industrial research settings. The resulting compound is a key building block for advanced organic synthesis, particularly for the construction of olefinic structures via the Shapiro reaction.

References

- 1. Shapiro reaction - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. investigacion.unirioja.es [investigacion.unirioja.es]

- 4. chemistnotes.com [chemistnotes.com]

- 5. Shapiro Reaction [organic-chemistry.org]

- 6. Tosylhydrazone - Wikipedia [en.wikipedia.org]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound | 17529-98-5 [chemicalbook.com]

- 9. This compound [myskinrecipes.com]

- 10. reddit.com [reddit.com]

- 11. Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. This compound | C12H16N2O2S | CID 277894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. echemi.com [echemi.com]

- 15. echemi.com [echemi.com]

Foreword: The Tosylhydrazone as a Cornerstone of Modern Synthesis

An In-Depth Technical Guide to the Fundamental Mechanisms of Tosylhydrazone Decomposition

In the landscape of synthetic organic chemistry, the ability to transform a simple carbonyl group into a versatile reactive intermediate is of paramount importance. Among the myriad of tools available, the tosylhydrazone stands out as a uniquely powerful and multifaceted functional group. Derived readily from aldehydes and ketones, tosylhydrazones are not mere derivatives but are gateways to some of the most fundamental reactive species known to chemists: diazo compounds, carbenes, and vinyl anions.[1][2][3] Their decomposition is not a simple degradation but a controlled and predictable unmasking of reactivity, enabling the construction of complex molecular architectures.

This guide eschews a conventional textbook format. Instead, it is structured to provide a deep, mechanistic understanding from a practitioner's perspective. We will explore the core pathways of tosylhydrazone decomposition—base-induced, thermal, photochemical, and metal-catalyzed—not as isolated reactions, but as interconnected strategies governed by predictable electronic and steric principles. The focus is on the causality behind the choice of reagents and conditions and how these choices dictate the ultimate synthetic outcome. For the researcher and drug development professional, a mastery of these fundamentals is essential for innovation and problem-solving.

The Genesis: Formation of Tosylhydrazones

The journey begins with the straightforward synthesis of the tosylhydrazone itself. This is typically achieved through the condensation reaction between an aldehyde or ketone and p-toluenesulfonylhydrazide (TsNHNH₂), often under mild acid catalysis.[1][4] This reaction is a robust and high-yielding process, making tosylhydrazones readily accessible starting materials.

The choice of carbonyl precursor is the first critical step in any synthetic sequence, as its structure will define the substitution pattern of the subsequent alkene or the nature of the carbene intermediate.

Figure 1: General scheme for the synthesis of tosylhydrazones.

The Core Pathways: Base-Induced Decomposition

The treatment of tosylhydrazones with base is the most common and mechanistically rich method for their decomposition. The specific base and solvent system employed dramatically alters the reaction pathway, leading to distinct products. This divergence is exemplified by two cornerstone named reactions: the Bamford-Stevens and the Shapiro reaction.

The Bamford-Stevens Reaction: A Tale of Two Solvents

The Bamford-Stevens reaction utilizes strong bases such as sodium methoxide (NaOMe) or sodium hydride (NaH) to effect an elimination.[5][6][7][8] The critical insight for the synthetic chemist is that the solvent choice dictates the nature of the key reactive intermediate.

-

In Aprotic Solvents: The reaction proceeds through a carbene intermediate. The base deprotonates the hydrazone nitrogen, followed by the elimination of the tosyl group to generate a diazo compound.[5][7][9] This diazo species is often unstable and readily loses molecular nitrogen (N₂) to form a carbene. This pathway is favored in solvents like ethers (e.g., diglyme) and is crucial for reactions involving carbene insertions or cyclopropanations.[5][10][11]

-

In Protic Solvents: The mechanism shifts to favor a carbenium ion (carbocation) intermediate.[5][6][8] After the formation of the diazo compound, it is protonated by the solvent (e.g., ethylene glycol) to form a diazonium ion. This is an excellent leaving group, and its departure as N₂ generates a carbenium ion, which then eliminates a proton to form the most thermodynamically stable alkene.[7][8]

Figure 2: Divergent pathways of the Bamford-Stevens reaction.

The Shapiro Reaction: Precision Engineering of Vinyl Anions

The Shapiro reaction provides a powerful method to convert ketones and aldehydes into alkenes, often with regioselectivity opposite to that of the Bamford-Stevens reaction.[12][13][14] The key is the use of two or more equivalents of a strong organolithium base (e.g., n-BuLi, MeLi).[12][15] This stoichiometric choice is not arbitrary; it is the causal driver of the entire mechanism.

-

First Deprotonation: The first equivalent of base acts similarly to the Bamford-Stevens reaction, deprotonating the acidic N-H of the hydrazone.[15][16]

-

Second Deprotonation: The second, crucial equivalent deprotonates the α-carbon, which is rendered acidic by the adjacent imine. This deprotonation occurs preferentially at the less sterically hindered position, establishing the reaction's regioselectivity.[12][16]

-

Elimination and Decomposition: The resulting dianion collapses, eliminating the tosyl group (as tosyl anion, Ts⁻) and molecular nitrogen.

-

Vinyllithium Formation: This concerted or stepwise elimination generates a vinyllithium species.[12][15] This intermediate is a powerful synthetic tool in its own right and can be trapped with a variety of electrophiles (e.g., H₂O, alkyl halides, CO₂) or simply protonated to yield the less-substituted (kinetic) alkene product.[15][16]

Figure 3: The core mechanism of the Shapiro reaction.

Data Summary: Bamford-Stevens vs. Shapiro Reaction

The choice between these two reactions is a classic example of achieving kinetic versus thermodynamic control.

| Feature | Bamford-Stevens Reaction | Shapiro Reaction |

| Base | Strong, non-nucleophilic bases (e.g., NaH, NaOMe)[6][8] | Strong organolithium bases (e.g., n-BuLi, MeLi)[14][15] |

| Stoichiometry | Catalytic or stoichiometric base | ≥ 2 equivalents of base required[12][14] |

| Key Intermediate | Carbene (aprotic) or Carbenium ion (protic)[5][8] | Vinyllithium[12][15] |

| Regioselectivity | Forms the more substituted (thermodynamic) alkene[6][8][14] | Forms the less substituted (kinetic) alkene[6][12][14] |

| Solvent | Protic (glycols) or aprotic (ethers)[6][7] | Aprotic (ethers, hexanes) |

Alternative Activation Modes

While base-induced methods are prevalent, decomposition can also be triggered by thermal, photochemical, or metal-catalyzed pathways, each offering unique advantages.

Thermal and Photochemical Decomposition

Heating a tosylhydrazone, particularly its salt form, can induce the elimination of the tosyl group and N₂ to generate a carbene.[17][18][19] This method is straightforward but can require high temperatures, which may not be suitable for sensitive substrates.[20][21]

Photochemical decomposition offers a milder alternative.[22][23] Irradiation of tosylhydrazone anions with light (often visible or UV) can generate diazo intermediates at room temperature.[22][24] This approach is highly valuable for temperature-sensitive applications and has enabled the synthesis of previously inaccessible compounds like benzylboronates.[22][25]

Transition-Metal-Catalyzed Decomposition

This modern approach has revolutionized the use of tosylhydrazones, transforming them into partners for cross-coupling reactions.[2][26][27] The fundamental principle involves the in situ generation of a diazo compound from the tosylhydrazone via a base, which is then intercepted by a transition metal catalyst (e.g., Palladium, Rhodium, Copper).[1][28][29]

The catalyst reacts with the diazo compound to form a metal-carbene (or carbenoid) intermediate. This highly reactive species does not behave like a free carbene; its reactivity is moderated by the metal center. This intermediate is the linchpin of a catalytic cycle that can involve migratory insertion, reductive elimination, or other organometallic steps to form new C-C and C-X bonds with exceptional control and efficiency.[1][5][27][28]

Figure 4: Generalized catalytic cycle for metal-catalyzed cross-coupling.

Experimental Protocols: A Self-Validating System

A trustworthy protocol is one where the steps are clear and the rationale is understood. Below are representative procedures for the synthesis of a tosylhydrazone and its subsequent use in a Shapiro reaction.

Protocol 1: Synthesis of Camphor Tosylhydrazone

Causality: This protocol uses acid catalysis to accelerate the condensation reaction by protonating the carbonyl oxygen, making it more electrophilic. Ethanol serves as a solvent that is suitable for both reactants and allows for easy product crystallization upon cooling.

-

1. Reagent Preparation: To a 250 mL round-bottom flask, add camphor (15.2 g, 0.1 mol) and tosylhydrazine (18.6 g, 0.1 mol).

-

2. Solvation: Add 100 mL of absolute ethanol to the flask.

-

3. Catalysis: Add 5-6 drops of concentrated hydrochloric acid (HCl) as a catalyst.

-

4. Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. The solids will dissolve, and the reaction is typically complete within 1-2 hours.

-

5. Isolation: Allow the solution to cool to room temperature, then place it in an ice bath to induce crystallization.

-

6. Purification: Collect the white crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and air dry. The product is typically of high purity without further recrystallization.

Protocol 2: Shapiro Reaction of an Aryl Tosylhydrazone

Causality: This protocol uses tetrahydrofuran (THF) as an aprotic solvent to prevent quenching of the strong organolithium base and the vinyllithium intermediate. The reaction is conducted at -78 °C (a dry ice/acetone bath) to control the highly exothermic deprotonation steps and maintain the stability of the organolithium species. The use of two equivalents of n-BuLi is critical for the dianion formation that drives the reaction.

-

1. System Preparation: Under an inert atmosphere (Nitrogen or Argon), add the aryl tosylhydrazone (e.g., acetophenone tosylhydrazone, 10 mmol) to a flame-dried 100 mL flask equipped with a magnetic stir bar.

-

2. Solvation: Add 40 mL of anhydrous THF via syringe. Cool the resulting suspension to -78 °C.

-

3. Base Addition: While stirring vigorously, slowly add n-butyllithium (2.5 M in hexanes, 8.4 mL, 21 mmol, 2.1 equivalents) dropwise via syringe over 15 minutes. A color change (often to deep red or orange) and gas evolution (N₂) will be observed.

-

4. Reaction: Allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to 0 °C and hold for an additional 2 hours, or until gas evolution ceases.

-

5. Quenching: Cool the reaction back to 0 °C and slowly quench by adding 10 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

6. Workup: Transfer the mixture to a separatory funnel, add 50 mL of diethyl ether, and wash with water (2 x 20 mL) and brine (1 x 20 mL).

-

7. Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude alkene product, which can be purified by column chromatography or distillation.

Conclusion and Future Outlook

The decomposition of tosylhydrazones is a testament to the elegance and power of mechanistic organic chemistry. From the base- and solvent-controlled dichotomy of the Bamford-Stevens and Shapiro reactions to the modern frontiers of photo- and metal-catalysis, these versatile precursors continue to provide solutions to complex synthetic challenges. The ability to generate diazo, carbene, and vinyl anion intermediates from a common, stable starting material ensures that tosylhydrazone chemistry will remain an indispensable tool for researchers in drug discovery and materials science for the foreseeable future. Ongoing research focusing on enantioselective metal-catalyzed processes and novel photochemical transformations promises to further expand the synthetic utility of these remarkable molecules.

References

- 1. Tosylhydrazone - Wikipedia [en.wikipedia.org]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. Rapid Synthesis of N‐Tosylhydrazones under Solvent‐Free Conditions and Their Potential Application Against Human Triple‐Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Shapiro Reaction and Mechanism [maxbrainchemistry.com]

- 5. Bamford–Stevens reaction - Wikipedia [en.wikipedia.org]

- 6. adichemistry.com [adichemistry.com]

- 7. grokipedia.com [grokipedia.com]

- 8. chemistnotes.com [chemistnotes.com]

- 9. chemtube3d.com [chemtube3d.com]

- 10. Simple Understanding on Bamford Steven Reaction [unacademy.com]

- 11. chemistryschool.net [chemistryschool.net]

- 12. Shapiro reaction - Wikipedia [en.wikipedia.org]

- 13. Shapiro reaction | PPTX [slideshare.net]

- 14. chemistnotes.com [chemistnotes.com]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. investigacion.unirioja.es [investigacion.unirioja.es]

- 17. Carbene functionalization of porphyrinoids through tosylhydrazones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Carbene functionalization of porphyrinoids through tosylhydrazones | CoLab [colab.ws]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Organic Syntheses Procedure [orgsyn.org]

- 22. Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N-sulfonylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Photo‐Induced Homologation of Carbonyl Compounds for Iterative Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Photochemical carboborylation and three-component difunctionalization of α,β-unsaturated ketones with boronic acids via tosylhydrazones - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06537A [pubs.rsc.org]

- 26. Recent Advances in Transition-Metal-Catalyzed Reactions of N-Tosylhydrazones | Semantic Scholar [semanticscholar.org]

- 27. N-Tosylhydrazones: versatile reagents for metal-catalyzed and metal-free cross-coupling reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

An In-Depth Technical Guide to Cyclopentanone p-Toluenesulfonylhydrazone: Synthesis, Reactivity, and Applications

This guide provides an in-depth exploration of cyclopentanone p-toluenesulfonylhydrazone (CAS 17529-98-5), a versatile reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core properties, synthesis, and critical reactions of this compound, with a focus on the underlying principles and practical applications that drive innovation in the field.

Introduction: The Synthetic Utility of a Key Intermediate

This compound, also known as cyclopentanone tosylhydrazone, is a crystalline solid that serves as a pivotal precursor for the generation of cyclopentenylidene carbenes and vinyllithium species. Its significance lies in its ability to facilitate the formation of carbon-carbon double bonds and to serve as a nucleophilic cyclopentenyl synthon. This reactivity is primarily harnessed through two named reactions: the Bamford-Stevens reaction and the Shapiro reaction. These transformations open avenues to a variety of cyclopentene-based structures, which are integral components of numerous biologically active molecules, including pharmaceuticals and agrochemicals.[1] This guide will provide a comprehensive overview of the essential knowledge required to effectively utilize this reagent in a research and development setting.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful application and safe handling.

Core Properties

The key physicochemical properties of this compound are summarized in the table below, compiled from various supplier and database sources.

| Property | Value | Reference(s) |

| CAS Number | 17529-98-5 | [2] |

| Molecular Formula | C₁₂H₁₆N₂O₂S | [2] |

| Molecular Weight | 252.33 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 184 °C (decomposition) | [3][4] |

| Boiling Point | ~401.7 °C at 760 mmHg (Predicted) | [4] |

| Density | ~1.27 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in hot ethanol. | [5][6] |

| IUPAC Name | N'-(cyclopentylidene)-4-methylbenzenesulfonohydrazide | [2] |

Spectral Data Interpretation

-

¹H NMR: The spectrum would feature signals for the aromatic protons of the tosyl group (typically two doublets in the 7-8 ppm region), a singlet for the methyl group on the tosyl ring (around 2.4 ppm), and multiplets for the methylene protons of the cyclopentyl ring. The NH proton may appear as a broad singlet.

-

¹³C NMR: The spectrum would show signals for the aromatic carbons, the methyl carbon of the tosyl group, the quaternary carbon of the C=N bond, and the methylene carbons of the cyclopentane ring.

-

Infrared (IR): Key absorption bands would be expected for N-H stretching, C=N stretching, S=O stretching (asymmetric and symmetric), and C-H stretching (aromatic and aliphatic).

-

Mass Spectrometry (MS): The molecular ion peak would be observed at m/z = 252. Fragmentation would likely involve the loss of the tosyl group and cleavage of the cyclopentyl ring.

Safety and Handling

This compound is classified as causing skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is always recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier. In the absence of a specific SDS, information from related compounds such as p-toluenesulfonylhydrazide suggests that heating may cause a fire and it can be toxic if ingested or inhaled.[7]

Synthesis of this compound

The preparation of this compound is a straightforward condensation reaction between cyclopentanone and p-toluenesulfonylhydrazide. This reaction is typically acid-catalyzed and proceeds in high yield.

Reaction Principle

The synthesis involves the nucleophilic attack of the terminal nitrogen of p-toluenesulfonylhydrazide on the electrophilic carbonyl carbon of cyclopentanone. This is followed by dehydration to form the stable hydrazone product. The use of an acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack.

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a general method for the preparation of tosylhydrazone derivatives.[5][6]

Materials:

-

Cyclopentanone

-

p-Toluenesulfonylhydrazide

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve p-toluenesulfonylhydrazide (1.0 eq) in a minimal amount of hot ethanol.

-

To this hot solution, add cyclopentanone (0.95 eq) dropwise with continuous stirring.

-

Add a small amount of water (approximately 5-10% of the ethanol volume) to the reaction mixture.

-

Allow the hot mixture to stir for a few minutes and then let it stand at room temperature for 30-60 minutes, during which a white solid will precipitate.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the white solid by vacuum filtration and wash it with a small amount of cold ethanol.

-

The crude product can be purified by recrystallization from ethanol to yield the pure this compound.

Key Reactions and Mechanistic Insights

The synthetic power of this compound is realized through its decomposition under basic conditions, leading to valuable reactive intermediates. The choice of base and solvent dictates the reaction pathway and the final product.

The Shapiro Reaction: A Gateway to Vinyllithium Reagents

The Shapiro reaction involves the treatment of a tosylhydrazone with at least two equivalents of a strong organolithium base, such as n-butyllithium (n-BuLi), in an aprotic solvent like hexane or diethyl ether.[8] This reaction regioselectively generates a vinyllithium species, which can then be quenched with various electrophiles.[9] This method is particularly valuable as it often produces the less substituted (kinetic) alkene product.

Mechanism:

-

The first equivalent of the organolithium base deprotonates the acidic N-H proton of the hydrazone.

-

The second equivalent of base deprotonates the less sterically hindered α-proton, forming a dianion.

-

This dianion collapses, eliminating the p-toluenesulfinate anion and extruding nitrogen gas (N₂), to generate the vinyllithium species.

-

The vinyllithium can then be protonated (e.g., with water) to form cyclopentene or reacted with other electrophiles.

Caption: Shapiro Reaction Workflow.

The Bamford-Stevens Reaction: Carbene and Cationic Pathways

The Bamford-Stevens reaction utilizes weaker bases (e.g., sodium methoxide) compared to the Shapiro reaction.[10] The reaction outcome is highly dependent on the solvent. In aprotic solvents, the reaction proceeds through a carbene intermediate, while in protic solvents, a carbocation intermediate is formed.[11][12] This reaction typically yields the more substituted (thermodynamic) alkene product.[13]

Mechanism:

-

The base deprotonates the N-H proton of the tosylhydrazone.

-

The resulting anion eliminates the p-toluenesulfinate anion to form a diazo compound.

-

In aprotic solvents: The diazo compound loses N₂ to form a carbene, which then undergoes a 1,2-hydride shift to form the alkene.

-

In protic solvents: The diazo compound is protonated to form a diazonium ion, which then loses N₂ to form a carbocation. This carbocation can then be deprotonated to yield the alkene.

Caption: Bamford-Stevens Reaction Pathways.

Applications in Drug Development and Research

The cyclopentene and cyclopentenyl substructures are prevalent in a wide range of biologically active compounds. The reactions of this compound provide efficient routes to these valuable scaffolds.

Synthesis of Carbocyclic Nucleosides

A significant application of cyclopentenyl derivatives is in the synthesis of carbocyclic nucleosides, where a cyclopentane or cyclopentene ring replaces the furanose sugar of natural nucleosides.[14] These analogues are often resistant to enzymatic degradation and can exhibit potent antiviral and anticancer properties.[15][16] The cyclopentenyl lithium generated from the Shapiro reaction can be used as a key building block in the synthesis of these modified nucleosides.

Preparation of Cycloalkenyl Boronic Esters

A particularly powerful application of the Shapiro reaction of cyclopentanone tosylhydrazone is the synthesis of cyclopentenyl boronic acid pinacol esters. This is achieved by trapping the in situ generated cyclopentenyl lithium with a borate ester. These boronic esters are versatile intermediates for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with aryl and vinyl halides.[17] This methodology provides a cost-effective and practical alternative to transition metal-catalyzed borylation of alkenyl halides.[18]

Conclusion

This compound is a reagent of considerable utility in organic synthesis. Its ability to serve as a precursor to cyclopentenylidene carbenes and cyclopentenyl lithium intermediates through the Bamford-Stevens and Shapiro reactions, respectively, provides chemists with powerful tools for the construction of cyclopentene-containing molecules. The applications of these products, particularly in the synthesis of carbocyclic nucleosides and as partners in cross-coupling reactions, underscore the importance of this compound in modern drug discovery and development. A firm grasp of its properties, synthesis, and reactivity is essential for any scientist working at the forefront of organic chemistry.

References

- 1. Novel carbocyclic nucleosides containing a cyclopentyl ring. Adenosine and uridine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C12H16N2O2S | CID 277894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. echemi.com [echemi.com]

- 5. Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. fishersci.com [fishersci.com]

- 8. grokipedia.com [grokipedia.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Bamford–Stevens reaction - Wikipedia [en.wikipedia.org]

- 11. grokipedia.com [grokipedia.com]

- 12. Bamford Stevens (Reaction) [quimicaorganica.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Enantioselective synthesis and antiviral activity of purine and pyrimidine cyclopentenyl C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of carbocyclic nucleosides as potential antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Diastereodivergent Synthesis of Cyclopentyl Boronic Esters Bearing Contiguous Fully Substituted Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]

- 18. CN103044469A - Method for preparing cyclopentene/cyclohexene-1-boronic acid pinacol ester - Google Patents [patents.google.com]

introduction to Shapiro reaction intermediates

An In-Depth Technical Guide to the Intermediates of the Shapiro Reaction

Abstract

The Shapiro reaction, a cornerstone of modern organic synthesis, provides a powerful and regioselective method for the conversion of aldehydes and ketones into alkenes.[1] Discovered by Robert H. Shapiro in 1967, this transformation proceeds through a series of well-defined, highly reactive intermediates, culminating in a versatile vinyllithium species that can be trapped with a range of electrophiles.[1][2] This guide offers an in-depth exploration of the core intermediates that define the Shapiro reaction pathway. We will dissect the formation and reactivity of the tosylhydrazone, the crucial dianion, and the synthetically pivotal vinyllithium intermediate. By understanding the causality behind the experimental choices and the nature of these transient species, researchers can fully harness the synthetic potential of this elegant and impactful reaction.

The Mechanistic Pathway: A Journey Through Key Intermediates

The Shapiro reaction is not merely a conversion but a stepwise process, with each intermediate playing a critical role in determining the final product's structure and stereochemistry. The overall transformation is driven by the use of two equivalents of a strong organolithium base, which orchestrates a sequence of deprotonation and elimination events.[3]

Intermediate I: The Tosylhydrazone

The entry point to the Shapiro reaction is the formation of a p-toluenesulfonylhydrazone (tosylhydrazone) from a starting aldehyde or ketone.[4] This is typically achieved through a condensation reaction with p-toluenesulfonylhydrazide, often with azeotropic removal of water.[5]

Causality Behind the Choice: The tosylhydrazone is not just a simple derivative; it is a carefully chosen intermediate designed to facilitate the subsequent steps.

-

Acidity: The N-H proton of the hydrazone is significantly acidic (pKa ~12-17), allowing for clean deprotonation by the first equivalent of organolithium base.[5]

-

Directing Group: The bulky and electron-withdrawing tosyl group activates the α-protons, making them susceptible to abstraction by the second equivalent of base.

-

Leaving Group Potential: The entire tosyl group is primed to act as an excellent leaving group (p-toluenesulfinate anion) later in the sequence.[6]

-

Physical Properties: Tosylhydrazones are frequently stable, crystalline solids, which simplifies their purification and handling before the core reaction.[5]

Intermediate II: The Dianion

The introduction of two equivalents of a strong organolithium base, such as n-butyllithium (n-BuLi), marks the initiation of the core transformation.[2] This step generates a crucial dianion intermediate.

-

First Deprotonation: The first equivalent of base rapidly and quantitatively abstracts the acidic N-H proton.[7]

-

Second Deprotonation: The second equivalent of base then abstracts a proton from the carbon α to the C=N bond.[7]

Expertise in Action - Regioselectivity: For unsymmetrical ketones, the site of the second deprotonation dictates the position of the final double bond. The reaction exhibits strong kinetic control. Deprotonation occurs preferentially at the less sterically hindered α-carbon , leading to the formation of the less substituted (Hofmann-type) alkene.[1][6] This regioselectivity is a defining and synthetically valuable feature of the Shapiro reaction, contrasting with the thermodynamically controlled Bamford-Stevens reaction, which often yields the more substituted alkene.[8] The selectivity arises from the kinetic preference for the base to approach the less hindered proton.[1]

Intermediate III: The Vinyllithium

The dianion is a high-energy, transient species that rapidly collapses to generate the synthetically versatile vinyllithium intermediate.[4] This occurs through a two-stage elimination process:

-

Elimination of Tosyl Group: The dianion expels the stable p-toluenesulfinate anion, forming a diazo-like intermediate.[4][6]

-

Extrusion of Nitrogen: This intermediate spontaneously loses a molecule of dinitrogen (N₂), a highly favorable thermodynamic event that drives the reaction to completion.[1] The result is a vinyllithium species, where the lithium atom resides on one of the carbons of the newly formed double bond.[1][4]

The Vinyllithium: A Synthetic Linchpin The formation of the vinyllithium intermediate is the hallmark of the Shapiro reaction.[9] This organolithium reagent is a powerful nucleophile and a strong base, opening a gateway to a vast array of subsequent transformations.[10][11] While simple protonation (e.g., by adding water or acid during workup) yields the alkene, the true power of the reaction lies in trapping this intermediate with various electrophiles.[2][7]

Visualizing the Core Mechanism

To fully appreciate the interplay of these intermediates, a graphical representation of the reaction pathway is indispensable.

Caption: The core mechanistic pathway of the Shapiro reaction.

Experimental Protocol: A Self-Validating System

Executing the Shapiro reaction successfully requires meticulous attention to technique, particularly the handling of pyrophoric organolithium reagents under anhydrous conditions. The following protocol outlines a general, self-validating procedure.

General Protocol for the Shapiro Reaction

Materials:

-

Tosylhydrazone of the desired ketone/aldehyde (1.0 eq)

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)

-

Organolithium reagent (e.g., n-Butyllithium in hexanes, 2.1-2.2 eq)

-

Electrophile (for trapping experiments) or Water (for simple alkene formation)

Procedure:

-

Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve the tosylhydrazone (1.0 eq) in the chosen anhydrous solvent in a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and septum.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Low temperatures are critical to control the high reactivity of the organolithium reagent, prevent side reactions, and ensure the stability of the charged intermediates.[6]

-

Base Addition: Slowly add the organolithium reagent (2.1-2.2 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly. A color change is typically observed as the dianion forms.

-

Warming & Decomposition: After the addition is complete, maintain the reaction at -78 °C for a designated period (e.g., 1 hour), then allow it to slowly warm to room temperature. The evolution of nitrogen gas is often observed as the reaction mixture warms, signaling the formation of the vinyllithium.

-

Electrophilic Trap (Optional): If trapping the vinyllithium, re-cool the solution to -78 °C and add the desired electrophile. Allow the reaction to proceed at this temperature before warming to room temperature.

-

Quench: Carefully quench the reaction by the slow addition of water, saturated aqueous NH₄Cl, or another suitable proton source. Safety Note: Quenching unreacted organolithium is highly exothermic.

-

Workup: Transfer the mixture to a separatory funnel, add more water, and extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography or distillation as appropriate.

Experimental Workflow Visualization

Caption: A typical experimental workflow for the Shapiro reaction.

Synthetic Scope and Applications

The reliability and regioselectivity of the Shapiro reaction have made it a valuable tool in complex molecule synthesis. Its ability to generate a nucleophilic vinyllithium intermediate that can be coupled with electrophiles is particularly powerful.

| Substrate Example | Electrophile | Product Structure (Illustrative) | Typical Yield | Reference |

| Camphor Tosylhydrazone | H₂O | Camphene | >80% | [1] |

| Acetophenone Tosylhydrazone | (CH₃)₂CO (Acetone) | 2-Methyl-4-phenyl-3-buten-2-ol | ~75% | [2] |

| Cyclohexanone Tosylhydrazone | D₂O | 1-Deuteriocyclohexene | High D-incorp. | [1] |

| (R)-Wieland-Miescher Ketone Derivative | H₂O | Precursor to (-)-Phytocassane D | Good | [1][12] |

| Tricyclic Ketone (Taxol Synthesis) | Complex Aldehyde | Key A-C Ring Coupling Product | Good | [1][5][13] |

This versatility has been showcased in numerous total syntheses, most famously in the Nicolaou total synthesis of Taxol, where a Shapiro reaction was employed to couple the A and C rings of the complex natural product.[5][13]

Conclusion

The Shapiro reaction's elegance lies in its predictable and stepwise progression through a series of well-defined intermediates. From the stable tosylhydrazone precursor, the reaction proceeds through a kinetically controlled deprotonation to form a dianion, which then collapses via elimination and nitrogen extrusion to yield the synthetically powerful vinyllithium intermediate. Understanding the structure, stability, and reactivity of each of these species is paramount for any researcher aiming to leverage this reaction. By mastering the experimental conditions that govern the formation and fate of these intermediates, scientists and drug development professionals can confidently apply the Shapiro reaction as a robust and reliable method for alkene synthesis and the strategic formation of complex carbon skeletons.

References

- 1. Shapiro reaction - Wikipedia [en.wikipedia.org]

- 2. investigacion.unirioja.es [investigacion.unirioja.es]

- 3. Shapiro Reaction [organic-chemistry.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. youtube.com [youtube.com]

- 6. grokipedia.com [grokipedia.com]

- 7. On the mechanism of the Shapiro reaction: understanding the regioselectivity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. arkat-usa.org [arkat-usa.org]

- 9. researchgate.net [researchgate.net]

- 10. fiveable.me [fiveable.me]

- 11. resources.saylor.org [resources.saylor.org]

- 12. Shapiro reaction | PPTX [slideshare.net]

- 13. chemistnotes.com [chemistnotes.com]

solubility profile of cyclopentanone p-toluenesulfonylhydrazone

An In-depth Technical Guide to the Solubility Profile of Cyclopentanone p-Toluenesulfonylhydrazone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a vital intermediate in organic synthesis, most notably as a precursor for vinyl carbenes in reactions like the Shapiro and Bamford-Stevens reactions.[1] The efficacy of its application in synthesis, purification, and potential therapeutic development is fundamentally governed by its solubility profile. This guide provides a comprehensive analysis of the molecular characteristics that dictate the solubility of this compound, synthesizes available qualitative data, and presents a robust experimental framework for its quantitative determination. By grounding theoretical principles in practical, field-proven methodologies, this document serves as an essential resource for scientists seeking to optimize the use of this versatile reagent.

Introduction: The Nexus of Structure, Solubility, and Synthetic Utility

The solubility of a compound is not merely a physical constant but a critical determinant of its reactivity and applicability. For this compound, understanding its behavior in various solvent systems is paramount for controlling reaction kinetics, developing effective purification strategies (e.g., recrystallization), and, in a drug development context, formulating delivery systems. This compound's utility as a stable, crystalline solid precursor for generating reactive intermediates makes its dissolution behavior a key experimental parameter.[2][3] This guide dissects the solubility profile from a first-principles perspective, linking molecular architecture to observable solvent interactions.

Molecular Characteristics Governing Solubility

The solubility of this compound is a direct consequence of its molecular structure, which features a blend of nonpolar and polar regions. Several key parameters offer predictive insight into its behavior.[4][5]

-

Molecular Formula: C₁₂H₁₆N₂O₂S[4]

-

Molecular Weight: 252.33 g/mol [4]

-

Predicted Octanol-Water Partition Coefficient (XLogP3): 1.9[4][5][6]

The high melting point suggests a stable, well-ordered crystal lattice, indicating that significant solvent-solute interaction energy is required to overcome the lattice energy for dissolution to occur. The XLogP3 value of 1.9 points to a compound with moderate lipophilicity, suggesting a preference for organic solvents over water, but with enough polarity to potentially dissolve in polar organic media.[4][6]

The molecule's structure contains both hydrogen bond donors (the N-H proton) and multiple hydrogen bond acceptors (the two sulfonyl oxygens and the two nitrogen atoms), allowing for complex interactions with protic solvents.[5]

Caption: Relationship between molecular properties and predicted solubility.

Theoretical and Observed Solubility Profile

While specific quantitative solubility data for this compound is not widely published, a qualitative profile can be constructed from its chemical properties and observations reported in synthetic literature. The principle of "like dissolves like" provides a strong predictive framework.[9][10]

Table 1: Predicted and Literature-Derived Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale & Literature Insights |

| Nonpolar Aliphatic | Hexane, Heptane | Poor / Insoluble | The molecule's significant polarity from the tosylhydrazone group outweighs the nonpolar cyclopentyl and tolyl fragments. This is supported by literature noting that the solubility of a tosylhydrazone in hexanes was problematic.[11] |

| Nonpolar Aromatic | Toluene, Benzene | Sparingly Soluble | The aromatic tosyl group may provide some favorable π-π stacking interactions, potentially leading to slightly better solubility than in aliphatic hydrocarbons. |

| Polar Aprotic | THF, Acetone, Ethyl Acetate, CH₂Cl₂ | Moderately to Readily Soluble | These solvents can engage in dipole-dipole interactions and accept hydrogen bonds from the N-H group, making them effective at solvating the molecule without the high energy cost of disrupting a hydrogen-bonded solvent network like water. |

| Highly Polar Aprotic | DMF, DMSO | Readily Soluble | These solvents are strong hydrogen bond acceptors and have high dielectric constants, making them excellent solvents for moderately polar organic compounds. |

| Polar Protic | Ethanol, Methanol | Sparingly Soluble (Cold), Readily Soluble (Hot) | These solvents can act as both hydrogen bond donors and acceptors. Synthetic procedures frequently cite the use of hot ethanol to dissolve p-toluenesulfonyl hydrazide and the cyclopentanone, with the product precipitating upon cooling.[2][3] This indicates a strong positive temperature coefficient of solubility. |

| Aqueous | Water | Insoluble | The dominant lipophilic character (XLogP3 = 1.9) and the stable crystal lattice make it highly unlikely to dissolve in water to any significant extent under neutral pH.[4][6] |

| Aqueous Acid | Dilute HCl | Insoluble | The molecule lacks a sufficiently basic site to be protonated by dilute mineral acid; therefore, no significant solubility increase is expected.[12][13] |

| Aqueous Base | Dilute NaOH, NaHCO₃ | Insoluble (in dilute base) | The N-H proton of a tosylhydrazone has a pKa of approximately 15.8, meaning it is not acidic enough to be deprotonated by hydroxide or bicarbonate.[11] Therefore, salt formation and solubilization will not occur in dilute aqueous base. |

| Strong Base | n-BuLi, NaH, NaOMe | Reacts to form a soluble salt | In the context of the Shapiro reaction, strong bases like organolithiums or sodium hydride are used to deprotonate the tosylhydrazone.[11] This deprotonation forms an anionic species (a salt) that is soluble in the ethereal solvents (e.g., THF, TMEDA) typically used for the reaction. |

Experimental Protocol for Solubility Determination

To generate precise, quantitative solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a reliable and widely accepted technique.[14]

Objective

To determine the saturation solubility of this compound in a selected solvent at a controlled temperature.

Materials & Equipment

-

This compound (purity >98%)

-

Solvents of interest (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Analytical balance (±0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial (e.g., 20-30 mg). The key is to ensure solid remains undissolved at equilibrium.

-

Pipette a precise volume of the chosen solvent into the vial (e.g., 2.0 mL).

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a shaker bath set to a constant temperature (e.g., 25°C).

-

Equilibrate the slurry for a minimum of 24 hours to ensure saturation is reached. A longer period (48-72 hours) is recommended to confirm equilibrium.

-

-

Sample Withdrawal and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately pass the solution through a 0.22 µm syringe filter into a clean, tared vial. This step is critical to remove all undissolved microcrystals.

-

Determine the mass of the filtered solution.

-

-

Quantification:

-

Gravimetric Method (for less volatile solvents): Evaporate the solvent from the filtered aliquot under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's decomposition point. Weigh the remaining solid residue.

-

Chromatographic/Spectroscopic Method (Preferred):

-

Prepare a series of standard solutions of known concentrations of the compound in the chosen solvent.

-

Generate a calibration curve by plotting absorbance (UV-Vis) or peak area (HPLC) against concentration.

-

Dilute the filtered saturated solution with a known factor to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration using the calibration curve.

-

-

-

Calculation:

-

Calculate the initial concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in desired units (e.g., mg/mL, g/L, mol/L).

-

Caption: Experimental workflow for solubility determination.

Conclusion

The is characterized by poor aqueous solubility and favorable solubility in polar organic solvents, particularly at elevated temperatures. Its behavior is dictated by a molecular structure that balances lipophilic hydrocarbon regions with a polar tosylhydrazone functional group capable of hydrogen bonding. While readily available quantitative data is scarce, the principles outlined in this guide, combined with the detailed experimental protocol, provide researchers with the necessary tools to predict, understand, and precisely measure the compound's solubility. This knowledge is fundamental to optimizing reaction conditions, enhancing purification efficiency, and advancing the synthetic and potential therapeutic applications of this important chemical intermediate.

References

- 1. Tosylhydrazone - Wikipedia [en.wikipedia.org]

- 2. Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C12H16N2O2S | CID 277894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. echemi.com [echemi.com]

- 7. 17529-98-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. This compound [myskinrecipes.com]

- 9. chem.ws [chem.ws]

- 10. youtube.com [youtube.com]

- 11. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

The Bamford-Stevens Reaction: A Historical and Mechanistic Guide to Alkene Synthesis

For decades, the Bamford-Stevens reaction has been a cornerstone in the synthetic organic chemist's toolbox for the conversion of carbonyl compounds into alkenes. Its historical development, mechanistic intricacies, and evolution into modern catalytic variants offer a compelling narrative of scientific inquiry and innovation. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of this powerful transformation, from its foundational principles to its contemporary applications.

The Genesis of a Name Reaction: A Historical Perspective

The journey of the Bamford-Stevens reaction began in 1952, when William Randall Bamford and Thomas Stevens Stevens reported a novel method for the alkaline decomposition of tosylhydrazones derived from aldehydes and ketones to yield alkenes.[1][2] This discovery provided a valuable alternative to existing olefination methods and laid the groundwork for decades of research into the reactivity of tosylhydrazones.

The initial protocol involved the treatment of a tosylhydrazone with a strong base, such as sodium methoxide, in a protic solvent like ethylene glycol.[3][4] This seemingly straightforward transformation, however, concealed a rich and solvent-dependent mechanistic dichotomy that would be unraveled through subsequent meticulous studies.

Dueling Mechanisms: The Carbocation and Carbene Pathways

A key feature of the Bamford-Stevens reaction is its mechanistic duality, which is dictated by the choice of solvent. This understanding is critical for predicting and controlling the reaction outcome.

The Protic Pathway: A Carbocationic Affair

In the presence of a protic solvent, the reaction is believed to proceed through a carbocationic intermediate. The generally accepted mechanism is as follows:

-

Deprotonation: A strong base abstracts the acidic proton from the nitrogen of the tosylhydrazone.

-

Elimination: The resulting anion eliminates the tosyl group to form a diazo compound. This intermediate can sometimes be isolated.[5]

-

Protonation and Nitrogen Extrusion: In a protic solvent, the diazo intermediate is protonated to form a diazonium ion, which then loses a molecule of nitrogen gas (N₂) to generate a carbocation.[1][5]

-

Deprotonation: The carbocation undergoes elimination of a proton to form the final alkene product.

This pathway often leads to the formation of the more thermodynamically stable, highly substituted alkene, a phenomenon known as Zaitsev's rule.[1][3] Wagner-Meerwein rearrangements of the carbocation intermediate are also possible, which can lead to a mixture of products.[5]

References

electrophilic trapping of vinyllithium species overview

An In-depth Technical Guide to the Electrophilic Trapping of Vinyllithium Species

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the generation and subsequent electrophilic trapping of vinyllithium species, a cornerstone of modern synthetic organic chemistry for stereoselective carbon-carbon bond formation.[1] Vinyllithiums serve as highly reactive and versatile nucleophilic intermediates, enabling the construction of complex di-, tri-, and tetrasubstituted alkenes from simple precursors.[2] This document is intended for researchers, chemists, and drug development professionals seeking both a theoretical understanding and practical, field-proven insights into harnessing the synthetic power of these reagents.

The Vinyllithium Reagent: Structure and Reactivity

Vinyllithium (LiC₂H₃) is an organolithium compound featuring a highly polarized carbon-lithium bond, which imparts significant carbanionic character on the α-vinyl carbon.[3] This polarization makes vinyllithium compounds potent nucleophiles and strong bases.[3][4] Their utility in synthesis stems from their ability to react with a vast array of electrophiles to form new carbon-carbon and carbon-heteroatom bonds, typically with a high degree of predictability and stereochemical control.[1][2] However, this high reactivity also necessitates careful handling under anhydrous and inert atmospheric conditions to prevent decomposition.[1]

The choice of generation method is critical as it dictates the reaction conditions, potential byproducts, and, most importantly, the stereochemical and regiochemical outcome of the subsequent electrophilic trapping.

Core Methodologies for Vinyllithium Generation

The synthetic utility of vinyllithium intermediates is predicated on their efficient and selective generation. Three primary methods have become standards in the field: the Shapiro reaction, tin-lithium exchange, and direct lithium-halogen exchange.

The Shapiro Reaction

Discovered by Robert H. Shapiro in 1967, the Shapiro reaction is a powerful method for converting ketones or aldehydes into vinyllithium species via the decomposition of their p-toluenesulfonylhydrazone (tosylhydrazone) derivatives.[5][6] The reaction proceeds by treating the tosylhydrazone with at least two equivalents of a strong organolithium base, such as n-butyllithium (n-BuLi).[6]

Mechanism and Causality:

-

Hydrazone Formation: The parent ketone is condensed with p-toluenesulfonylhydrazide to form the tosylhydrazone.[7]

-

Double Deprotonation: The first equivalent of strong base deprotonates the acidic N-H proton. The second equivalent abstracts an α-proton from the carbon adjacent to the C=N bond, forming a dianion intermediate.[5][8] The regioselectivity of this step is kinetically controlled; the base typically removes the less sterically hindered α-proton, leading to the less substituted vinyllithium.[5]

-

Fragmentation: The dianion intermediate collapses, eliminating the stable p-toluenesulfinate anion (Ts⁻) and extruding a molecule of nitrogen gas (N₂).[5][6] This irreversible loss of N₂ is the thermodynamic driving force for the reaction.

-

Vinyllithium Formation: The process culminates in the formation of a vinyllithium species, which can then be trapped by an electrophile.[7][8]

A key advancement involves the use of 2,4,6-triisopropylbenzenesulfonylhydrazones (trisylhydrazones), which can circumvent issues of competing reactions and often allow the reaction to proceed cleanly with a stoichiometric quantity of base.[9]

Caption: Key stages of the Shapiro reaction, from ketone to vinyllithium.

Tin-Lithium (Sn-Li) Exchange

The transmetallation of a vinylstannane with an alkyllithium reagent is an exceptionally mild, rapid, and stereospecific method for generating vinyllithium species.[10][11] The reaction is an equilibrium process where the more stable organolithium compound predominates; the greater stability of the vinyllithium carbanion compared to the alkyllithium drives the reaction forward.[10]

Key Advantages and Mechanistic Insights:

-

Stereoretention: This is the hallmark of the Sn-Li exchange. The configuration of the double bond in the starting vinylstannane is retained in the resulting vinyllithium reagent and the final product. This provides a powerful tool for synthesizing stereodefined alkenes.[10]

-

Mild Conditions: The exchange is often instantaneous, even at very low temperatures (e.g., -78 °C), which allows for the presence of sensitive functional groups that would not be tolerated under the harsher conditions of other methods.[10]

-

Cleanliness: The primary byproduct is a tetraalkylstannane (e.g., Bu₄Sn), which is generally unreactive and can be easily separated during workup and purification.[10] This avoids the presence of potentially reactive byproducts like the alkyl halides formed in lithium-halogen exchange.[10]

Caption: Tin-lithium exchange preserves the alkene's stereochemistry.

Lithium-Halogen Exchange

Direct exchange of a halogen (typically bromine or iodine) on a vinyl halide with lithium from an alkyllithium reagent is another common route.[12][13] This method is often procedurally simple but requires careful consideration of the reaction conditions to avoid side reactions.

Experimental Considerations:

-

Base Stoichiometry: The reaction with vinyl bromides often requires two equivalents of an alkyllithium, such as t-butyllithium (t-BuLi).[14] The first equivalent engages in the exchange, while the second reacts with the t-butyl bromide byproduct to form isobutane and isobutylene, preventing it from interfering with the desired reaction.

-

Temperature: These exchanges must be performed at very low temperatures (e.g., -78 °C to -120 °C) to suppress side reactions, including elimination and alkylation of the newly formed vinyllithium.[14][15]

Electrophilic Trapping: A Universe of Possibilities

Once generated, the vinyllithium anion is a powerful nucleophile that can be intercepted by a wide range of electrophiles. The choice of electrophile dictates the final functionality installed on the vinyl backbone.

| Generation Method | Precursor | Key Features | Common Conditions |

| Shapiro Reaction | Ketone/Aldehyde | Forms less-substituted vinyllithium; readily available precursors. | 2-4 equiv. n-BuLi or sec-BuLi, TMEDA, hexane/ether, -78 °C to RT. |

| Tin-Lithium Exchange | Vinylstannane | Fully stereoretentive; very mild and fast; clean reaction. | 1.1 equiv. n-BuLi, THF or ether, -78 °C. |

| Lithium-Halogen | Vinyl Halide | Direct conversion; procedurally simple. | 2 equiv. t-BuLi, THF/ether, -78 °C or lower. |

Table 1: Comparison of Major Vinyllithium Generation Methods.

Carbon Electrophiles: Building the Molecular Skeleton

The reaction of vinyllithiums with carbon-based electrophiles is fundamental to carbon-carbon bond formation.[1][16]

-

Aldehydes and Ketones: Reaction with carbonyl compounds yields allylic alcohols, a versatile functional group for further synthetic transformations.[1][3][17]

-

Alkyl Halides: Primary alkyl halides (iodides, bromides) react to form new C(sp²)-C(sp³) bonds, effectively alkylating the vinyl group.[6]

-

Carbon Dioxide (CO₂): Trapping with CO₂ followed by an acidic workup provides a direct route to α,β-unsaturated carboxylic acids.[9]

-

Amides (e.g., DMF): Quenching with N,N-dimethylformamide (DMF) yields α,β-unsaturated aldehydes after workup.[9]

-

Epoxides: Vinyllithiums open epoxides at the less hindered carbon to produce homoallylic alcohols.

| Electrophile (E⁺) | Product Structure | Product Class |

| R-CHO / R₂C=O | C=C-C(OH)R₂ | Allylic Alcohol |

| R-X (primary) | C=C-R | Alkylated Alkene |

| CO₂ then H₃O⁺ | C=C-COOH | α,β-Unsaturated Acid |

| DMF then H₃O⁺ | C=C-CHO | α,β-Unsaturated Aldehyde |

| Trimethylsilyl chloride | C=C-SiMe₃ | Vinylsilane |

| D₂O | C=C-D | Deuterated Alkene |

Table 2: Representative Electrophiles and Corresponding Products.

Experimental Protocols and Practical Insights

The successful execution of vinyllithium chemistry hinges on rigorous experimental technique. The high reactivity of these species demands the exclusion of atmospheric oxygen and moisture.[1]

General Experimental Workflow

Caption: A standardized workflow for vinyllithium generation and trapping.

Protocol: Vinyllithium Generation via Shapiro Reaction and Trapping with an Aldehyde

This protocol is adapted from established procedures for the synthesis of functionalized olefins.[9]

Materials:

-

Ketone trisylhydrazone (1.0 equiv)

-

Anhydrous Tetrahydrofuran (THF) and Tetramethylethylenediamine (TMEDA)

-

sec-Butyllithium (sec-BuLi) in cyclohexane (2.2 equiv, titrated)

-

Electrophile: Benzaldehyde (1.5 equiv)

-

Saturated aqueous NH₄Cl solution

-

Standard solvents for extraction (e.g., diethyl ether) and chromatography

Procedure:

-

Apparatus: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

-

Reagent Setup: Dissolve the ketone trisylhydrazone (1.0 equiv) in anhydrous THF (~0.2 M) in the reaction flask. Add freshly distilled TMEDA (2.2 equiv).

-

Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath. It is critical that the solution remains at this temperature during the addition of the base.

-

Vinyllithium Generation: Add the titrated sec-BuLi solution (2.2 equiv) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C. A color change (typically to deep yellow, orange, or red) indicates the formation of the anion.

-

Stirring: Stir the reaction mixture at -78 °C for 1 hour after the addition is complete.

-

Warming: Remove the cooling bath and allow the solution to warm to 0 °C. Stir for an additional hour at 0 °C. The loss of N₂ gas should be evident.

-

Electrophilic Trap: Re-cool the solution to -78 °C. Add a solution of benzaldehyde (1.5 equiv) in anhydrous THF dropwise.

-

Reaction Completion: Stir the mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature overnight.

-

Quench: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Workup: Transfer the mixture to a separatory funnel, dilute with diethyl ether, and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude allylic alcohol product by flash column chromatography on silica gel.

Applications in Complex Molecule Synthesis

The strategic use of vinyllithium trapping has been pivotal in the total synthesis of numerous complex natural products. One of the most celebrated examples is its application in the Nicolaou total synthesis of Taxol, where a Shapiro reaction was employed to construct a key alkene moiety within the intricate taxane core.[6] This underscores the reaction's reliability and tolerance for complex molecular architectures.

Conclusion

The electrophilic trapping of vinyllithium intermediates represents a mature yet continually evolving field in synthetic chemistry. The choice between the Shapiro reaction's reliance on carbonyl precursors, the surgical precision of stereoretentive tin-lithium exchange, or the directness of lithium-halogen exchange allows chemists to tailor their synthetic strategy to the specific demands of the target molecule. A deep understanding of the mechanisms, coupled with meticulous experimental technique, unlocks the full potential of these powerful synthetic intermediates, enabling the efficient and elegant construction of complex molecular frameworks.

References

- 1. fiveable.me [fiveable.me]

- 2. researchgate.net [researchgate.net]

- 3. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 4. Vinyllithium - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Shapiro reaction - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. investigacion.unirioja.es [investigacion.unirioja.es]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. arkat-usa.org [arkat-usa.org]

- 11. quod.lib.umich.edu [quod.lib.umich.edu]

- 12. resources.saylor.org [resources.saylor.org]

- 13. tandfonline.com [tandfonline.com]

- 14. VINYL LITHIUM synthesis - chemicalbook [chemicalbook.com]

- 15. akjournals.com [akjournals.com]

- 16. researchgate.net [researchgate.net]

- 17. pharmacy180.com [pharmacy180.com]

An In-Depth Technical Guide to Cyclopentanone Tosylhydrazone as a Diazo Compound Precursor

Abstract: Diazo compounds are exceptionally versatile reagents in organic synthesis, yet their inherent instability and potential hazards often hinder their widespread use, especially in process development and scale-up operations.[1][2] N-tosylhydrazones have emerged as stable, crystalline, and easy-to-handle precursors for the in situ generation of these valuable intermediates, mitigating the risks associated with their isolation.[3] This guide provides a comprehensive technical overview of cyclopentanone tosylhydrazone, detailing its synthesis, its conversion into a reactive diazo species, and its subsequent application in forming valuable carbene intermediates for synthetic transformations relevant to drug discovery and development.

Introduction: The Strategic Value of Tosylhydrazones

In the landscape of modern synthetic chemistry, the efficient and safe construction of complex molecular architectures is paramount. Diazo compounds are powerful one-carbon synthons, enabling a suite of critical transformations including cyclopropanations, X-H insertion reactions, and cycloadditions.[2] However, their direct handling is often fraught with safety concerns due to their potential toxicity and explosive nature.[1][4]

Cyclopentanone tosylhydrazone represents a robust and practical solution to this challenge. As a stable, crystalline solid, it serves as a reliable precursor to cyclopentylidenediazo species, which can be generated on demand within the reaction vessel. This in situ generation strategy circumvents the need to handle the hazardous diazo compound directly, unlocking its synthetic potential for researchers in fields from materials science to medicinal chemistry.[1][3] This document details the foundational chemistry and practical applications of this important reagent, providing both mechanistic understanding and actionable protocols.

Part 1: Synthesis of Cyclopentanone Tosylhydrazone

The preparation of cyclopentanone tosylhydrazone is a straightforward condensation reaction between cyclopentanone and p-toluenesulfonyl hydrazide (p-TsNHNH₂). The reaction is typically acid-catalyzed and proceeds in high yield to afford a stable, crystalline product that can be easily purified by recrystallization.

Mechanism of Formation

The reaction follows the classical pathway for hydrazone formation. The carbonyl carbon of cyclopentanone is attacked by the terminal nitrogen of tosylhydrazine, followed by proton transfer and dehydration to yield the corresponding N-tosylhydrazone. The tosyl group acts as a powerful electron-withdrawing group, enhancing the acidity of the N-H proton, a key feature for its subsequent conversion to a diazo compound.

Detailed Experimental Protocol: Synthesis of Cyclopentanone Tosylhydrazone

This protocol is adapted from established procedures for tosylhydrazone synthesis.[5][6][7]

Materials:

-

Cyclopentanone

-

p-Toluenesulfonyl hydrazide

-

Ethanol (or Methanol)

-